molecular formula C15H13ClFNOS B5788694 2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide

Cat. No. B5788694
M. Wt: 309.8 g/mol
InChI Key: YQHNRRYHTSWDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

Mechanism of Action

CFTR(inh)-172 works by selectively inhibiting the activity of the CFTR chloride channel, which is responsible for regulating the transport of chloride ions across the cell membrane. This inhibition leads to the reduction of excessive chloride secretion in the lungs and other organs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to have significant biochemical and physiological effects in various studies. It has been demonstrated to reduce excessive mucus production, improve lung function, and decrease inflammation in animal models of cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFTR(inh)-172 is its high selectivity and potency for the CFTR chloride channel. This makes it an ideal tool for studying the role of CFTR in various physiological and pathological conditions. However, one of the limitations of CFTR(inh)-172 is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on CFTR(inh)-172. One of the areas of focus is the development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis and other diseases. Additionally, there is ongoing research on the role of CFTR in other physiological processes, such as ion transport in the gastrointestinal tract and the regulation of sweat gland function. Understanding the mechanisms underlying these processes could lead to the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzyl thiol. This intermediate is then reacted with 3-fluoroacetophenone in the presence of a base to yield the final product.

Scientific Research Applications

CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of CFTR chloride channel activity has been shown to be beneficial in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-12-6-4-11(5-7-12)9-20-10-15(19)18-14-3-1-2-13(17)8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHNRRYHTSWDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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